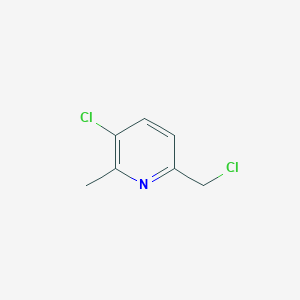

3-Chloro-6-(chloromethyl)-2-methylpyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of heterocyclic compounds that are fundamental to modern chemical research and industry. The pyridine ring is a core structural motif in numerous important molecules, including vitamins, pharmaceuticals, and agrochemicals. The introduction of halogen atoms, such as chlorine, onto the pyridine ring significantly alters its chemical properties and reactivity.

These halogen substituents serve two primary purposes. First, they act as reactive "handles," enabling a wide array of chemical transformations. Most notably, they are key participants in cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This allows chemists to construct complex molecular architectures from simpler starting materials. Second, the type and position of the halogen atoms can fine-tune the electronic properties of the pyridine ring. This is crucial for modulating the biological activity of molecules in medicinal chemistry and for developing agrochemicals with high efficacy.

The synthesis of halogenated pyridines can be challenging. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution reactions that are common for other aromatic compounds. nih.gov Consequently, halogenation of pyridines often requires harsh conditions and can lead to mixtures of products. nih.gov Researchers have developed various strategies to overcome these challenges, including the use of pyridine N-oxides or metalation-trapping sequences to achieve greater control over the position of halogenation. nih.govacs.org The development of selective and efficient methods for producing polyhalogenated pyridines remains an active and important area of research, driven by the immense value of these compounds in creating functional molecules. nih.govmountainscholar.org

Significance as a Versatile Synthetic Building Block in Advanced Organic Synthesis

3-Chloro-6-(chloromethyl)-2-methylpyridine is a prime example of a polyfunctional halogenated pyridine that serves as a versatile synthetic intermediate. Its utility arises from the presence of two distinct chlorine-containing functional groups, each with different reactivity profiles.

The chlorine atom attached directly to the pyridine ring at the 3-position is a typical aryl chloride. This site is amenable to nucleophilic aromatic substitution reactions and, more importantly, participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of new carbon-based substituents at this position, enabling the construction of complex biaryl structures.

The chloromethyl group (-CH₂Cl) at the 6-position behaves as a reactive benzylic-type halide. This group is highly susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity provides a straightforward method for introducing diverse side chains onto the pyridine core.

The differential reactivity of the aryl chloride and the chloromethyl group allows for selective, stepwise functionalization of the molecule. For instance, the more reactive chloromethyl group can be targeted first under milder conditions, leaving the aryl chloride intact for a subsequent cross-coupling reaction. This controlled reactivity makes this compound a valuable tool for the systematic construction of complex target molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 108269-63-4 |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| Appearance | Solid |

Note: Physical properties for this specific isomer can be difficult to locate in public databases; some data may be inferred from related compounds.

Overview of Key Research Trajectories and Scholarly Contributions for this compound

Research involving this compound and related compounds has primarily focused on their synthesis and application as intermediates for biologically active molecules.

A significant area of investigation has been the development of efficient synthetic routes to chloromethyl pyridine derivatives. General methods often involve the chlorination of a corresponding methylpyridine or hydroxymethylpyridine precursor. For example, the conversion of a hydroxymethyl group to a chloromethyl group can be achieved using chlorinating agents like thionyl chloride (SOCl₂). mdpi.comgoogle.comgoogle.com However, these reactions can sometimes lead to side products, such as the over-chlorination where other reactive sites on the molecule are also chlorinated. mdpi.com One study on the synthesis of 2-bromo-6-chloromethylpyridine highlighted the challenge of over-conversion to 2-chloro-6-(chloromethyl)pyridine (B1591532) when using a robust chlorinating agent like thionyl chloride, indicating that precise control of reaction conditions is crucial. mdpi.com

The primary application and research driver for this compound is its use as a building block in the synthesis of agrochemicals and pharmaceuticals. Pyridine-containing compounds are central to many modern pesticides and herbicides. google.comepo.org The structural motifs present in this compound allow for its incorporation into larger, more complex molecules designed to have specific biological activities. For instance, related chloromethyl pyridine intermediates are utilized in the synthesis of proton pump inhibitors, a class of drugs used to treat acid-related gastrointestinal conditions. orientjchem.org

Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2N |

|---|---|

Molecular Weight |

176.04 g/mol |

IUPAC Name |

3-chloro-6-(chloromethyl)-2-methylpyridine |

InChI |

InChI=1S/C7H7Cl2N/c1-5-7(9)3-2-6(4-8)10-5/h2-3H,4H2,1H3 |

InChI Key |

RMOAFYQHKGXGGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)CCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 6 Chloromethyl 2 Methylpyridine

Established Synthetic Routes to 3-Chloro-6-(chloromethyl)-2-methylpyridine

Traditional synthetic pathways to this compound are typically multi-step processes that utilize readily available starting materials. These routes involve the sequential introduction of the required functional groups onto the pyridine (B92270) core through various chemical reactions.

A common strategy for synthesizing substituted pyridines like this compound begins with simple, commercially available precursors such as 2,6-lutidine (2,6-dimethylpyridine). This approach involves a sequence of reactions to introduce the chloro and chloromethyl substituents at the desired positions.

One plausible multi-step pathway starting from 2,6-lutidine can be conceptualized as follows:

Oxidation: The first step often involves the selective oxidation of one of the methyl groups of 2,6-lutidine to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) in an aqueous medium. patsnap.comgoogle.com The reaction is typically heated to drive the conversion to 2-methyl-6-pyridinecarboxylic acid.

Esterification: The resulting carboxylic acid is often converted to its corresponding methyl ester, for example, by reacting it with methanol (B129727) under acidic conditions. This step can facilitate the subsequent reduction.

Reduction: The ester is then reduced to a hydroxymethyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) or lithium aluminum hydride, yielding 2-methyl-6-(hydroxymethyl)pyridine. google.com

Chlorination of the Hydroxymethyl Group: The alcohol is subsequently converted to the chloromethyl group. This is a crucial functional group interconversion, typically accomplished using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). google.commdpi.com This step yields 2-methyl-6-(chloromethyl)pyridine.

Ring Chlorination: The final step is the regioselective chlorination of the pyridine ring at the 3-position. This electrophilic substitution reaction can be challenging due to the deactivating effect of the pyridine nitrogen. Specific chlorinating agents and reaction conditions are required to achieve the desired regioselectivity.

Table 1: Example of a Multi-Step Synthesis Approach

| Step | Reactant | Reagent(s) | Product |

| 1. Oxidation | 2,6-Lutidine | Potassium Permanganate (KMnO4), Water, Heat | 2-Methyl-6-pyridinecarboxylic Acid |

| 2. Reduction | 2-Methyl-6-pyridinecarboxylic Acid | e.g., Sodium Borohydride (after esterification) | 2-Methyl-6-(hydroxymethyl)pyridine |

| 3. Chlorination (Side-chain) | 2-Methyl-6-(hydroxymethyl)pyridine | Thionyl Chloride (SOCl2) | 2-Methyl-6-(chloromethyl)pyridine |

| 4. Chlorination (Ring) | 2-Methyl-6-(chloromethyl)pyridine | Chlorinating Agent | This compound |

Achieving the correct substitution pattern on the pyridine ring is a critical aspect of the synthesis. The regioselective chlorination of pyridine and its derivatives is influenced by the electronic properties of existing substituents and the reaction conditions.

For an intermediate like 2-methyl-6-(chloromethyl)pyridine, the introduction of a chlorine atom at the 3-position requires careful selection of the chlorinating agent and catalyst. The pyridine ring is generally electron-deficient, making electrophilic substitution difficult. However, the methyl group at the 2-position is an activating group, which can help direct incoming electrophiles.

Vapor-phase chlorination at high temperatures is one method used for the chlorination of pyridine derivatives. google.comgoogle.com This process can lead to a mixture of chlorinated products, and controlling the regioselectivity can be difficult. Liquid-phase chlorination using Lewis acid catalysts is another approach that can offer better control over the reaction. google.com For instance, the chlorination of 2-aminopyridines has been achieved with high regioselectivity using a system of Selectfluor and lithium chloride. rsc.org While the substrate is different, this highlights the use of specific reagent systems to control the position of chlorination on the pyridine ring.

Functional group interconversion (FGI) is a key strategy in organic synthesis where one functional group is converted into another. ub.edu This approach is fundamental to the multi-step syntheses described previously.

Key FGIs in the synthesis of this compound include:

-CH₃ to -COOH: The oxidation of a methyl group to a carboxylic acid.

-COOH to -CH₂OH: The reduction of a carboxylic acid (often via an ester intermediate) to a primary alcohol.

-CH₂OH to -CH₂Cl: The conversion of a primary alcohol to an alkyl chloride. This is a classic nucleophilic substitution reaction, often carried out with reagents like thionyl chloride or phosphorus halides. vanderbilt.edu This step is crucial for forming the chloromethyl group.

Another potential FGI could involve starting with a precursor that already has a different functional group at the 3-position, such as a nitro or amino group, and converting it to a chloro group via diazotization followed by a Sandmeyer-type reaction. For example, a 3-amino-2-methyl-6-(chloromethyl)pyridine intermediate could be converted to the target compound.

Advanced and Green Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. These include the use of catalysis and continuous flow technologies.

Catalysis can play a significant role in improving the efficiency and selectivity of the synthesis of pyridine derivatives. semanticscholar.org In the context of this compound synthesis, catalysts can be employed in several steps.

Catalytic Oxidation: Instead of stoichiometric amounts of strong oxidizing agents like KMnO4, catalytic methods using transition metal catalysts and a milder, co-oxidant could be employed for the oxidation of the methyl group. This would reduce waste and improve the atom economy of the process.

Catalytic Chlorination: As mentioned, Lewis acids can catalyze the regioselective chlorination of the pyridine ring. google.com Research into more effective and recyclable catalysts is an ongoing area of interest. For example, zeolites have been used as catalysts in the vapor-phase chlorination of substituted pyridines to improve the regioselectivity of the reaction. google.com

Table 2: Examples of Catalysts in Pyridine Synthesis

| Reaction Type | Catalyst Type | Potential Advantage |

| Ring Chlorination | Lewis Acids (e.g., AlCl₃, ZnCl₂) | Enhanced regioselectivity in liquid phase |

| Ring Chlorination | Type L Zeolite | Improved regioselectivity in vapor phase google.com |

| C-H Activation/Chlorination | Transition Metal Catalysts | Direct functionalization, reducing multi-step sequences |

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.gov The synthesis of pyridine derivatives can benefit from this technology. researchgate.net

A continuous flow setup could be designed for the synthesis of this compound. For instance, the chlorination of the hydroxymethyl intermediate could be performed in a flow reactor. This would allow for precise control of reaction temperature and residence time, potentially minimizing the formation of byproducts. researchgate.net High-temperature reactions, such as vapor-phase chlorination, are also well-suited for flow reactors, as they can be operated safely at high temperatures and pressures. google.com

Development and Application of Environmentally Benign Reagents and Solvent Systems

The synthesis of chlorinated pyridine derivatives has traditionally involved reagents that pose environmental and safety challenges. A significant advancement in the green synthesis approach involves the substitution of conventional chlorinating agents with more benign alternatives. For instance, the use of thionyl chloride (SOCl₂) for chlorinating hydroxymethyl groups is effective but problematic as it generates toxic sulfur dioxide (SO₂) gas as a by-product, complicating its application on a large scale. mdpi.com

A greener alternative that has been successfully employed is the adduct formed between cyanuric chloride and dimethylformamide (DMF). This reagent combination has demonstrated high selectivity and cleaner conversion to the desired chloromethyl product. mdpi.com Its use circumvents the production of toxic gaseous by-products, aligning with the principles of green chemistry which aim to reduce the generation of hazardous substances. mdpi.comnih.gov

The choice of solvent is another critical aspect of developing environmentally benign processes. While organic solvents like carbon tetrachloride have been used, their environmental persistence and toxicity are significant drawbacks. google.comgoogleapis.com Water has been explored as a green solvent; however, its application in chlorination reactions of pyridines can be complex. The presence of water can, under certain conditions, lead to the ionization of elementary chlorine or inhibit the formation of chlorine radicals, thereby stopping the desired reaction. google.comgoogle.com Therefore, while the goal is to use greener solvents, their compatibility with the specific reaction chemistry must be carefully evaluated to ensure process viability.

Atom Economy and Green Metrics Evaluation in Synthesis Processes

A central goal of green chemistry is to design synthetic processes that maximize the incorporation of all reactant materials into the final product. chemrxiv.orgrsc.org This concept is quantified by several metrics, with Atom Economy (AE) being one of the most fundamental. Atom Economy calculates the percentage of the total mass of reactants that is incorporated into the desired product. Other comprehensive metrics include Reaction Mass Efficiency (RME), which accounts for reaction yield and stoichiometry, and the Environmental Factor (E-Factor), which measures the total mass of waste generated per kilogram of product. nih.govorientjchem.org

While specific green metric evaluations for the synthesis of this compound are not extensively published, the principles can be applied to its known synthetic routes. For example, a reaction using thionyl chloride to convert 3-chloro-6-(hydroxymethyl)-2-methylpyridine would have a lower atom economy because SO₂ and HCl are generated as by-products, meaning a significant portion of the reagent mass is not incorporated into the final product. mdpi.com In contrast, a hypothetical addition reaction, if one could be designed, would have a 100% atom economy. rsc.org

The evaluation of a multi-step synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, illustrates the practical application of these metrics. By calculating the AE, RME, and E-factor for each step, chemists can identify the least efficient and most waste-generating parts of a process, thereby targeting them for improvement. orientjchem.org For instance, oxidation steps using 30% H₂O₂ are often highly atom-economic as the only by-product is water. orientjchem.org Such analyses are crucial for developing more sustainable and cost-effective manufacturing processes.

Table 1: Key Green Chemistry Metrics

| Metric | Formula | Description | Ideal Value |

|---|---|---|---|

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | Measures the efficiency of incorporation of reactant atoms into the final product. | 100% |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Σ Mass of reactants) x 100% | A more practical metric that considers chemical yield and stoichiometry. nih.gov | 100% |

| Environmental Factor (E-Factor) | Total Mass of Waste (kg) / Mass of Product (kg) | Quantifies the amount of waste generated. A lower value is better. | 0 |

| Process Mass Intensity (PMI) | Total Mass Input (kg) / Mass of Product (kg) | Considers all materials used in a process, including solvents and workup chemicals. mdpi.com | 1 |

Optimization of Reaction Conditions and Parameters

The successful synthesis of this compound relies heavily on the precise control of reaction conditions. Optimization of parameters such as temperature, reagent concentration, and solvent system is essential to maximize yield, ensure product selectivity, and minimize waste.

Influence of Temperature, Pressure, and Solvent Systems

Temperature is a critical parameter in the chlorination of pyridine derivatives. For the related synthesis of 6-chloro-2-trichloromethyl pyridine from 2-methyl pyridine, the reaction temperature directly influences the product distribution and the formation of by-products. google.com Operating within an optimal temperature window is key to achieving high selectivity.

As shown in the table below, lower temperatures can result in incomplete reaction or the formation of undesired intermediates, while excessively high temperatures might lead to decomposition or further, unwanted side reactions. For instance, in the synthesis of 6-chloro-2-trichloromethyl pyridine, temperatures between 190°C and 230°C were found to be optimal for minimizing by-products like 2-trichloromethyl pyridine and 3,6-dichloro-2-trichloromethyl pyridine. google.com Below this range, the formation of these impurities increases significantly. google.com Another process for side-chain chlorination specifies a preferred temperature range of 60 to 90°C. googleapis.com The choice of solvent also plays a crucial role, not only in dissolving reactants but also in influencing reaction kinetics and, in some cases, participating in the reaction pathway or inhibiting it. google.comgoogle.com

Table 2: Effect of Temperature on By-product Formation in a Related Pyridine Chlorination

| Temperature Range | Key By-products Formed | Process Outcome | Reference |

|---|---|---|---|

| < 140°C | Incomplete chlorination products | Product cannot be obtained | google.com |

| 140°C - 190°C | Significant amounts of 2-trichloromethyl pyridine and 3,6-dichloro-2-trichloromethyl pyridine | Low purity of desired product | google.com |

Stoichiometric and Catalytic Reagent Concentration Optimization

The molar ratio of reactants is a fundamental parameter to optimize in any chemical synthesis. In the chlorination of 2-methyl pyridine, using a significant excess of chlorine gas is a key strategy. A patent for a related process describes using a chlorine gas to 2-methyl pyridine weight ratio of 10:1. google.com This high concentration of the chlorinating agent helps to drive the reaction to completion and can influence selectivity. It was noted that if the ratio drops below 4:1 at high temperatures, undesirable carbonization of the reaction mixture can occur. google.com

In processes involving catalysts, optimizing the catalyst concentration is equally important. For example, in a synthesis pathway for a related pyridine derivative, N-oxidation was achieved using a catalytic amount (5 mol%) of RuCl₃·3H₂O. orientjchem.org Using the minimum effective amount of catalyst is crucial for minimizing costs and reducing the potential for metal contamination in the final product, which is a significant concern in many applications.

Mitigation and Control of By-product Formation, Including Over-chlorination

A primary challenge in the synthesis of this compound is the prevention of by-products, particularly those arising from over-chlorination. Over-chlorination can occur on both the pyridine ring and the methyl side chain, leading to impurities that are often difficult to separate from the desired product.

Several strategies have been developed to control these unwanted reactions:

Choice of Chlorinating Agent : As mentioned, harsh reagents like thionyl chloride can lead to over-chlorination, where other functional groups in the molecule are also replaced by chlorine. mdpi.com Using milder and more selective reagents, such as the cyanuric chloride•DMF adduct, can prevent this. mdpi.com

pH Control : During the side-chain chlorination of pyridine compounds, hydrogen chloride (HCl) is produced. This HCl can react with the basic nitrogen atom of the pyridine ring to form a hydrochloride salt. google.comgoogle.com This salt is often unreactive towards further chlorination, effectively stopping the reaction. To mitigate this, a basic solution is added to neutralize the HCl as it forms. Precise control of the pH is critical; a range of 0.5 to 3.0 is recommended. If the pH drops below 0.5, too much unreactive hydrochloride salt is formed. If it rises above 3, the chlorine radical can be consumed, again halting the reaction. google.comgoogleapis.comgoogle.com

Temperature Control : As detailed in section 2.3.1, maintaining an optimal reaction temperature is crucial for preventing the formation of over-chlorinated species like 3,6-dichloro derivatives. google.com

Table 3: Strategies for By-product Control

| By-product Type | Causal Factor | Mitigation Strategy | Reference |

|---|---|---|---|

| Over-chlorination on Ring | Harsh chlorinating agent (e.g., SOCl₂) | Use of milder, more selective reagents (e.g., cyanuric chloride•DMF). mdpi.com | mdpi.com |

| Unreactive Hydrochloride Salt | Reaction with by-product HCl | Addition of a basic solution to maintain pH between 0.5 and 3.0. google.comgoogleapis.comgoogle.com | google.comgoogleapis.comgoogle.com |

| Reaction Stoppage | High pH (>3) consuming chlorine radical | Precise control of basic solution addition to avoid exceeding pH 3.0. google.comgoogleapis.com | google.comgoogleapis.com |

| Di- and Tri-chlorinated Impurities | Sub-optimal reaction temperature | Strict temperature control (e.g., 190°C - 230°C for related processes). google.com | google.com |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 6 Chloromethyl 2 Methylpyridine

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chlorine atom of the chloromethyl group is readily displaced by a variety of nucleophiles in SN2 reactions, owing to the stability of the resulting pyridyl-stabilized carbocation-like transition state.

Reactions with Diverse Nitrogen-Containing Nucleophiles (e.g., amines, hydrazines)

The reaction of 3-chloro-6-(chloromethyl)-2-methylpyridine with various nitrogen-based nucleophiles, such as primary and secondary amines, as well as hydrazine (B178648) and its derivatives, is a facile process that leads to the formation of the corresponding aminomethyl and hydrazinomethyl pyridine (B92270) derivatives. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrochloric acid generated.

For instance, the reaction with a primary amine, such as methylamine, would be expected to yield N-((3-chloro-2-methylpyridin-6-yl)methyl)methanamine. The general reaction scheme is as follows:

| Nucleophile | Product | Reaction Conditions |

| Primary Amines (RNH2) | 3-Chloro-6-((alkylamino)methyl)-2-methylpyridine | Aprotic solvent, base (e.g., triethylamine, K2CO3) |

| Secondary Amines (R2NH) | 3-Chloro-6-((dialkylamino)methyl)-2-methylpyridine | Aprotic solvent, base (e.g., triethylamine, K2CO3) |

| Hydrazine (N2H4) | 3-Chloro-2-methyl-6-(hydrazinylmethyl)pyridine | Alcoholic solvent |

This table is illustrative and based on general principles of nucleophilic substitution reactions of benzylic halides.

Reactions with Oxygen-Containing Nucleophiles (e.g., alcohols, phenols, alkoxides)

Oxygen-containing nucleophiles, including alcohols, phenols, and their corresponding alkoxides and phenoxides, readily displace the chloride of the chloromethyl group to form ethers. The Williamson ether synthesis is a common method employed for this transformation, where an alcohol or phenol (B47542) is first deprotonated with a strong base, such as sodium hydride, to form the more potent nucleophilic alkoxide or phenoxide.

The reaction with sodium methoxide (B1231860), for example, would yield 3-chloro-6-(methoxymethyl)-2-methylpyridine. A patent for a related compound, 3-dichloromethyl-pyridine, describes its reaction with sodium methoxide to yield the corresponding methoxymethyl-pyridine, highlighting the feasibility of this transformation google.com.

| Nucleophile | Product | Reaction Conditions |

| Alcohols (ROH) | 3-Chloro-6-(alkoxymethyl)-2-methylpyridine | Base (e.g., NaH, K2CO3), aprotic solvent |

| Phenols (ArOH) | 3-Chloro-6-(phenoxymethyl)-2-methylpyridine | Base (e.g., K2CO3, Cs2CO3), aprotic solvent |

| Alkoxides (RO-) | 3-Chloro-6-(alkoxymethyl)-2-methylpyridine | Aprotic solvent |

This table is illustrative and based on the principles of the Williamson ether synthesis and analogous reactions.

Reactions with Sulfur-Containing Nucleophiles (e.g., thiols, thioamides)

Sulfur nucleophiles are generally more reactive than their oxygen counterparts in SN2 reactions. Consequently, thiols and their corresponding thiolates react efficiently with this compound to produce thioethers. These reactions typically proceed under basic conditions to generate the thiolate anion.

For example, the reaction with sodium thiophenoxide would afford 3-chloro-2-methyl-6-((phenylthio)methyl)pyridine. While direct studies on the target molecule are limited, the reactivity of other halomethylpyridines suggests this is a highly favorable reaction .

| Nucleophile | Product | Reaction Conditions |

| Thiols (RSH) | 3-Chloro-2-methyl-6-((alkylthio)methyl)pyridine | Base (e.g., NaOH, K2CO3), polar solvent |

| Thiophenols (ArSH) | 3-Chloro-2-methyl-6-((arylthio)methyl)pyridine | Base (e.g., NaOH, K2CO3), polar solvent |

| Thioamides (RCSNH2) | S-((3-chloro-2-methylpyridin-6-yl)methyl) isothioamide derivative | Aprotic solvent, base |

This table is illustrative and based on the known reactivity of benzylic halides with sulfur nucleophiles.

Reactions with Carbon-Based Nucleophiles (e.g., Grignard reagents, organozinc species, enolates)

Carbon-based nucleophiles, such as Grignard reagents, organozinc compounds, and enolates, can be used to form new carbon-carbon bonds by reacting with the chloromethyl group. These reactions are powerful tools for extending the carbon skeleton of the molecule.

The reaction with a Grignard reagent, such as phenylmagnesium bromide, would be expected to yield 3-chloro-2-methyl-6-benzylpyridine. Similarly, the alkylation of a ketone enolate, for instance, the enolate of acetone, would lead to the formation of 1-(3-chloro-2-methylpyridin-6-yl)propan-2-one.

| Nucleophile | Product | Reaction Conditions |

| Grignard Reagents (RMgX) | 3-Chloro-2-methyl-6-(alkyl/aryl)methylpyridine | Anhydrous ether or THF |

| Organozinc Reagents (RZnX) | 3-Chloro-2-methyl-6-(alkyl/aryl)methylpyridine | Anhydrous THF |

| Ketone Enolates | 2-(3-chloro-2-methylpyridin-6-yl)-ketone derivative | Strong base (e.g., LDA), aprotic solvent |

This table is illustrative and based on standard carbon-carbon bond-forming reactions involving alkyl halides.

Reactions Involving the Pyridine Ring Chlorine Atom of this compound

The chlorine atom at the 3-position of the pyridine ring is less reactive towards classical nucleophilic aromatic substitution (SNAr) compared to halogens at the 2- or 4-positions. However, it can readily participate in various transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

The Suzuki-Miyaura and Negishi cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds, and the chlorine atom at the 3-position of this compound serves as a suitable handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the chloropyridine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. This reaction is widely used to form biaryl structures or to introduce alkyl or vinyl groups. The reaction of this compound with phenylboronic acid, for example, would yield 6-(chloromethyl)-2-methyl-3-phenylpyridine. The general applicability of Suzuki-Miyaura coupling to chloropyridines is well-documented researchgate.netnih.govrsc.orgresearchgate.net.

Negishi Coupling: The Negishi coupling employs a palladium or nickel catalyst to couple the chloropyridine with an organozinc reagent. This method is known for its high functional group tolerance and the ability to form a wide range of carbon-carbon bonds. The reaction of this compound with an organozinc reagent like phenylzinc chloride would also produce 6-(chloromethyl)-2-methyl-3-phenylpyridine. The successful Negishi coupling of various chloropyridines has been reported in the literature wikipedia.orgorganic-chemistry.orgnih.govnih.gov.

| Reaction | Coupling Partner | Catalyst/Base | Product |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Cs2CO3) | 6-(Chloromethyl)-2-methyl-3-(aryl/alkyl)pyridine |

| Negishi | Aryl/Alkyl Zinc Halide | Pd or Ni catalyst (e.g., Pd(PPh3)4, NiCl2(dppe)) | 6-(Chloromethyl)-2-methyl-3-(aryl/alkyl)pyridine |

This table provides a general overview of expected cross-coupling reactions based on established literature for halopyridines.

Metal-Halogen Exchange and Related Organometallic Transformations

Metal-halogen exchange is a powerful reaction in organometallic chemistry for the creation of carbon-metal bonds, typically converting an organic halide into an organometallic reagent. This transformation is fundamental for generating nucleophilic carbon centers that can participate in subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. For this compound, this reaction primarily targets the chlorine atom on the pyridine ring.

The reactivity in metal-halogen exchange generally follows the trend I > Br > Cl, meaning that chloroarenes are the least reactive among the common halogens. The reaction is typically performed using strong organolithium bases, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to prevent side reactions. The process involves the exchange of the halogen on the pyridine ring with the lithium atom, generating a lithiated pyridine species. This intermediate is a potent nucleophile and can be trapped with various electrophiles.

However, the presence of the chloromethyl group introduces a potential complication. The strong bases used for the exchange can also react with the benzylic protons of the chloromethyl group or attack the electrophilic carbon of the C-Cl bond. To circumvent the use of highly pyrophoric and aggressive reagents like n-BuLi, alternative reagents such as isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) have been successfully employed for halogen exchange on other halogenated pyridines, offering milder reaction conditions.

Selective metal-halogen exchange at the C3-chloro position would yield a 3-lithiated-6-(chloromethyl)-2-methylpyridine intermediate. This species could then be used in a variety of subsequent reactions.

Table 1: Potential Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quench

| Starting Material | Reagent | Potential Intermediate | Electrophile (E+) | Potential Product |

|---|---|---|---|---|

| This compound | 1. n-BuLi, THF, -78 °C | 3-Lithio-6-(chloromethyl)-2-methylpyridine | CO₂ | 6-(Chloromethyl)-2-methylnicotinic acid |

| This compound | 1. i-PrMgCl·LiCl, THF | 3-(Magnesiochloro)-6-(chloromethyl)-2-methylpyridine | Benzaldehyde | (6-(Chloromethyl)-2-methylpyridin-3-yl)(phenyl)methanol |

| This compound | 1. t-BuLi, Et₂O, -78 °C | 3-Lithio-6-(chloromethyl)-2-methylpyridine | DMF | 6-(Chloromethyl)-2-methylnicotinaldehyde |

This table presents hypothetical transformations based on established principles of metal-halogen exchange, as specific literature examples for this compound are not extensively documented.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly deactivates the ring towards electrophilic attack compared to benzene. This deactivation is further exacerbated by the presence of an electron-withdrawing chloro substituent at the C3 position in this compound.

Furthermore, the reaction conditions for many SEAr reactions, which often involve strong acids (e.g., in nitration or sulfonation), lead to the protonation of the pyridine nitrogen. This creates a pyridinium (B92312) cation, which is even more strongly deactivated towards electrophilic attack. Consequently, direct electrophilic aromatic substitution on this compound is exceptionally challenging and generally not a preferred synthetic route.

To overcome this inherent lack of reactivity, a common strategy is the conversion of the pyridine to its corresponding N-oxide. The N-oxide functionality alters the electronic properties of the ring:

The oxygen atom can donate electron density back into the ring through resonance, activating it towards electrophilic attack, particularly at the C4 (para) position.

The N-oxide can be readily reduced back to the pyridine functionality after the substitution reaction has been performed.

For this compound, the vacant C4 and C5 positions are potential sites for substitution. The directing effects of the existing substituents (methyl, chloro) would influence the regiochemical outcome of any successful substitution reaction on the N-oxide derivative. However, specific documented examples of electrophilic aromatic substitution on this particular substrate remain scarce in the literature.

Functionalization and Derivatization Strategies for Advanced Molecular Architectures

The most synthetically valuable feature of this compound is its capacity for functionalization through nucleophilic substitution reactions at its two distinct chloro-substituents. The chloromethyl group is particularly reactive, behaving as a benzylic halide, and is an excellent electrophilic site for SN2 reactions.

The chlorine atom of the -CH₂Cl group is readily displaced by a wide range of nucleophiles, providing a straightforward method to introduce diverse functional groups and build more complex molecular architectures. This reactivity allows for the facile synthesis of ethers, esters, amines, thioethers, and other derivatives.

The chloro group attached directly to the pyridine ring at the C3 position is significantly less reactive towards nucleophilic aromatic substitution (SNAr). Displacement of this halogen typically requires harsh reaction conditions (high temperature, strong base) or activation by strongly electron-withdrawing groups, which are not present in this molecule. However, it can be a target for cross-coupling reactions.

Table 2: Derivatization via Nucleophilic Substitution at the Chloromethyl Group

| Nucleophile (Nu⁻) | Reagent Example | Solvent | Product Type |

|---|---|---|---|

| Alkoxide (RO⁻) | Sodium ethoxide (NaOEt) | Ethanol | Ether |

| Carboxylate (RCOO⁻) | Sodium acetate (B1210297) (NaOAc) | DMF | Ester |

| Amine (R₂NH) | Diethylamine (Et₂NH) | Acetonitrile (B52724) | Tertiary Amine |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | Methanol (B129727) | Thioether |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | DMSO | Nitrile |

These derivatization strategies are fundamental in medicinal chemistry and materials science, where the pyridine scaffold is a common core structure. For instance, attaching this molecule to amine-functionalized surfaces or polymer backbones can be achieved through the reaction of the chloromethyl group. Similarly, the synthesis of novel ligands for organometallic complexes can be accomplished by introducing coordinating groups via this reactive handle. The differential reactivity between the two chlorine atoms allows for a stepwise functionalization approach, further enhancing the synthetic utility of this compound as a building block for advanced molecular architectures.

Applications of 3 Chloro 6 Chloromethyl 2 Methylpyridine As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The structural framework of 3-Chloro-6-(chloromethyl)-2-methylpyridine is ideally suited for the construction of a multitude of heterocyclic systems. The inherent reactivity of its functional groups enables chemists to introduce a wide range of atoms and molecular fragments, leading to the generation of novel compounds with tailored properties.

The chloromethyl group (-CH₂Cl) is the most reactive site on this compound for nucleophilic attack. It behaves as a potent electrophile, readily undergoing Sₙ2 reactions with a variety of nucleophiles. This reaction pathway is a straightforward method for introducing diverse side chains at the 6-position of the pyridine (B92270) ring.

Common nucleophiles employed in these substitutions include:

Oxygen Nucleophiles: Alkoxides and phenoxides react to form ethers.

Nitrogen Nucleophiles: Amines and anilines yield secondary or tertiary amines.

Sulfur Nucleophiles: Thiols and thiophenols produce thioethers.

Carbon Nucleophiles: Cyanide or enolates can be used to form new carbon-carbon bonds.

These substitution reactions are fundamental for modifying the electronic and steric properties of the parent molecule. By carefully selecting the nucleophile, researchers can fine-tune properties such as solubility, lipophilicity, and biological activity. The chloro group at the 3-position is less reactive to nucleophilic substitution than the chloromethyl group but can be replaced under more forceful conditions via nucleophilic aromatic substitution (SₙAr) or transformed through transition-metal-catalyzed cross-coupling reactions, offering a second site for diversification. nih.govyoutube.com

| Nucleophile (Nu-H) | Reaction Type | Resulting Functional Group | Potential Property Modification |

|---|---|---|---|

| R-OH (Alcohol/Phenol) | Williamson Ether Synthesis | -CH₂-O-R (Ether) | Modulation of solubility and hydrogen bonding capacity |

| R-NH₂ (Amine) | Alkylation | -CH₂-NH-R (Secondary Amine) | Introduction of basic centers, alteration of biological target affinity |

| R-SH (Thiol) | Thioetherification | -CH₂-S-R (Thioether) | Enhancement of metabolic stability and coordination properties |

| NaCN (Sodium Cyanide) | Cyanation | -CH₂-CN (Nitrile) | Serves as a precursor for acids, amides, or amines |

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems, where a new ring is constructed onto the pyridine core. This is typically achieved through reactions with dinucleophilic partners, leading to intramolecular cyclization.

Thiazolopyridines: These fused systems can be synthesized from chloromethyl pyridines through several routes. One common method involves the reaction with a sulfur-containing nucleophile, such as thiourea (B124793) or a thioamide, followed by cyclization. For example, reaction with thiourea would introduce a side chain that could subsequently cyclize onto the pyridine nitrogen or an adjacent carbon to form the thiazole (B1198619) ring. researchgate.netnih.gov The synthesis of the related compound 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine from 2-amino-5-chloropyridine (B124133) highlights the utility of these synthons in forming such fused systems. researchgate.net

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines is often accomplished via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. acs.orgnih.gov While the chloromethyl group in the title compound is not a carbonyl, it can be used to alkylate a 2-aminopyridine, with the resulting intermediate being a precursor for cyclization to form an imidazopyridine ring. The versatility of this reaction allows for the preparation of a wide range of substituted imidazopyridines, which are prevalent scaffolds in medicinal chemistry. acs.orgnih.govnih.gov

The general strategy involves an initial nucleophilic substitution at the chloromethyl group, followed by a second cyclization step that engages another part of the molecule, often the pyridine nitrogen or the chloro-substituent at the 3-position.

Pyridine-containing molecules are fundamental ligands in coordination chemistry due to the strong coordinating ability of the pyridine nitrogen atom. Multidentate ligands, which contain multiple binding sites, are of particular interest for their ability to form stable complexes with metal ions, often mimicking the active sites of metalloenzymes. mdpi.com

This compound serves as a crucial building block for constructing such ligands. The reactive chloromethyl group is used as an electrophilic handle to connect the pyridine unit to other coordinating moieties or to a larger molecular backbone. A key application is in the development of heterogeneous catalysts, where these ligands are immobilized on solid supports. mdpi.com For instance, a closely related precursor, 2-bromo-6-chloromethylpyridine, is used to react with amine-functionalized surfaces, tethering the pyridyl group which can then coordinate to a metal ion. mdpi.com The halogen on the pyridine ring (chloro in this case) provides an additional site for post-immobilization functionalization, allowing for the fine-tuning of the ligand's electronic properties. mdpi.com

| Synthetic Step | Description | Purpose | Reference Analogue |

|---|---|---|---|

| Alkylation of Amines | The chloromethyl group reacts with primary or secondary amines that are part of a larger molecular scaffold (e.g., another heterocyclic ring or a polymer support). | To covalently link the pyridine moiety, creating a multidentate ligand system. | 2-bromo-6-chloromethylpyridine mdpi.com |

| Post-Modification | The chloro group on the pyridine ring can be modified using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | To tune the electronic properties of the pyridine ring and influence the behavior of the coordinated metal center. | Halogenated Pyridines nih.gov |

Contribution to the Synthesis of Complex Organic Molecules

Beyond the synthesis of discrete heterocyclic systems, this compound is a valuable intermediate for assembling more intricate molecular architectures, including polycyclic frameworks and specialty chemicals used in research and industry.

The construction of polycyclic and spirocyclic systems requires synthons that can participate in multiple bond-forming events, often in a controlled, sequential manner. The two distinct electrophilic centers in this compound provide this capability. A synthetic strategy could involve an initial reaction at the highly reactive chloromethyl group with a bifunctional nucleophile. The second functional group on this newly introduced side chain could then participate in an intramolecular reaction with the chloro-substituted 3-position of the pyridine ring to form a new ring, leading to a polycyclic system.

For example, reaction with a nucleophile such as 2-aminophenol (B121084) would form an intermediate that, under appropriate conditions (e.g., palladium-catalyzed C-N coupling), could cyclize to create a fused three-ring system. The formation of spirocycles could be envisaged through reaction with a cyclic dinucleophile where both nucleophilic centers attack the two electrophilic sites of the pyridine building block or a derivative thereof.

Chloromethylpyridine derivatives are important intermediates in the synthesis of numerous commercial and research chemicals, including pharmaceuticals and agrochemicals. epo.orgpatsnap.com For example, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride is a key intermediate in the synthesis of the proton-pump inhibitor pantoprazole. patsnap.com Similarly, 2-chloro-5-methylpyridine (B98176) is a precursor for herbicides. epo.org

While specific large-scale applications for the this compound isomer are not as widely documented, its structural motifs are present in molecules of scientific interest. Its utility as a bifunctional building block allows it to be incorporated into synthetic pathways for creating novel compounds for biological screening or as probes for chemical biology research. The ability to selectively functionalize two different positions on the pyridine ring makes it a valuable tool for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Strategies for Designing and Synthesizing Bioactive Analogues from this compound

The strategic use of this compound as a starting material is central to the design and synthesis of new generations of bioactive compounds, particularly in the realm of kinase inhibitors and other targeted therapies. nih.goved.ac.uk The structural features of this intermediate allow for its incorporation into both structure-oriented synthesis and fragment-based approaches, two powerful strategies in modern drug discovery.

Structure-oriented synthesis leverages a core scaffold, such as the 2-methyl-3-chloropyridine framework, to generate a library of related compounds with diverse substituents. This approach aims to systematically explore the chemical space around a known pharmacophore to identify analogues with improved potency, selectivity, and pharmacokinetic properties. The reactivity of this compound is ideal for this strategy.

The chloromethyl group at the 6-position readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide variety of amines, alcohols, thiols, and other nucleophiles, effectively "decorating" this position of the pyridine ring. For instance, in the synthesis of kinase inhibitors, this position is often used to introduce side chains that interact with specific pockets of the ATP-binding site, contributing to both potency and selectivity. soci.org

Simultaneously or sequentially, the chloro group at the 3-position can be targeted. While less reactive than the chloromethyl group, it can participate in reactions like nucleophilic aromatic substitution (SNAr) or various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). nih.gov This allows for the introduction of aryl, heteroaryl, or amino groups, significantly increasing the structural diversity of the resulting analogues.

A practical example of this strategy can be seen in the development of inhibitors for targets like Janus kinase 2 (JAK2) or glycogen (B147801) synthase kinase-3 (GSK3), where substituted nitropyridines (structurally related to chloropyridines) serve as key intermediates. nih.gov The systematic variation of substituents at different positions allows for a thorough investigation of structure-activity relationships (SAR).

| Reaction Type | Reactive Site on Intermediate | Typical Reagent | Resulting Functionality |

|---|---|---|---|

| Nucleophilic Substitution | -CH₂Cl (6-position) | Amines (R-NH₂) | -CH₂-NH-R |

| Nucleophilic Substitution | -CH₂Cl (6-position) | Alcohols/Phenols (R-OH) | -CH₂-O-R |

| Suzuki Coupling | -Cl (3-position) | Arylboronic acids | Aryl group at 3-position |

| Buchwald-Hartwig Amination | -Cl (3-position) | Amines (R₂NH) | Amino group at 3-position |

This systematic approach allows researchers to build a comprehensive understanding of how different structural modifications impact biological activity, ultimately guiding the design of more effective therapeutic agents. nih.gov

Fragment-based drug discovery (FBDD) has become a primary strategy for identifying novel lead compounds. drugdiscoverychemistry.com This method begins by screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind, albeit weakly, to a biological target. frontiersin.orgtechnologynetworks.com Once promising fragments are identified, they are optimized and grown into more potent, drug-like molecules. frontiersin.org

The this compound molecule can be viewed as a privileged fragment or a scaffold to which other fragments can be attached. Its pyridine core is a common feature in many kinase inhibitors and other drugs, making it an excellent starting point. ed.ac.ukcuni.cz The dual reactivity allows for fragment linking or growing strategies.

Fragment Growing: In this approach, a fragment containing the 2-methyl-3-chloropyridine core could be identified as a binder to a target protein. The chloromethyl group then serves as a reactive handle to "grow" the fragment by adding other chemical groups that can extend into adjacent binding pockets, thereby increasing affinity and potency. frontiersin.org This is a common strategy to transition a fragment hit into a more substantial lead compound. frontiersin.org

Fragment Linking: If two different fragments are found to bind in adjacent pockets of a target protein, one of which is a pyridine derivative, a linker can be designed to connect them. The chloromethyl group of this compound is an ideal anchor point for attaching such a linker, creating a single, higher-affinity molecule. frontiersin.org

The success of FBDD relies on the ability to efficiently synthesize analogues based on initial fragment hits. The reliable and predictable reactivity of intermediates like this compound is crucial for this iterative process of chemical optimization. drugdiscoverychemistry.com

| Strategy | Starting Point | Core Principle | Role of this compound |

|---|---|---|---|

| Structure-Oriented Synthesis | Known active scaffold | Systematic diversification of a core structure to explore SAR. | Serves as the core scaffold for derivatization at two distinct reactive sites. |

| Fragment-Based Synthesis | Low-molecular-weight fragment hits | Growing or linking low-affinity fragments to create a high-affinity lead. | Acts as a reactive fragment or a scaffold for growing/linking operations. |

Mechanistic Studies and Reaction Kinetics Pertaining to 3 Chloro 6 Chloromethyl 2 Methylpyridine Transformations

Elucidation of Detailed Reaction Pathways and Intermediates

Detailed mechanistic studies for transformations of 3-Chloro-6-(chloromethyl)-2-methylpyridine are not extensively documented in dedicated public literature. However, by drawing parallels with related pyridine (B92270) derivatives and general principles of organic reactions, plausible pathways and intermediates can be inferred.

Transformations of this compound can proceed through several potential pathways, largely dependent on the nature of the reagents and reaction conditions. The two primary reactive sites are the chloromethyl group at the 6-position and the chloro group at the 3-position. The chloromethyl group is susceptible to nucleophilic substitution reactions, likely proceeding through an SN2 mechanism, given it is a primary benzylic-like halide. In this pathway, a nucleophile attacks the methylene (B1212753) carbon, leading to the displacement of the chloride ion. The transition state would involve a trigonal bipyramidal geometry.

In contrast, substitution of the chloro group on the pyridine ring at the 3-position typically requires more forcing conditions and may proceed through different mechanisms, such as nucleophilic aromatic substitution (SNAr) or through organometallic intermediates. For SNAr, the reaction would involve the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer-like intermediate, followed by the elimination of the chloride ion. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this type of reaction, particularly for substituents at the 2- and 4-positions, but it is less favored at the 3-position.

In the context of cross-coupling reactions, the mechanism would involve oxidative addition of the C-Cl bond to a low-valent transition metal catalyst, followed by transmetalation and reductive elimination. The relative reactivity of the C(sp3)-Cl bond of the chloromethyl group versus the C(sp2)-Cl bond on the pyridine ring would be a key factor in determining the reaction pathway and selectivity.

Kinetic Investigations of Synthetic and Derivatization Reactions

Quantitative kinetic data for the synthesis and derivatization of this compound are sparse in publicly accessible research. However, qualitative observations from synthetic procedures of analogous compounds provide insights into reaction rates. For instance, the chlorination of a hydroxymethyl group on a pyridine ring using thionyl chloride is often a rapid reaction. In the synthesis of 2-bromo-6-chloromethylpyridine, it is noted that prolonged reaction times or elevated temperatures can lead to the undesired substitution of the bromine atom on the ring with a chlorine atom, indicating that the chlorination of the hydroxymethyl group is kinetically favored over the substitution of the ring halogen. mdpi.comsemanticscholar.org

The rate of nucleophilic substitution at the chloromethyl group is expected to be influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the temperature. Stronger nucleophiles will lead to faster reaction rates.

| Reaction Type | Reactant | Reagent | Observed Kinetic Feature |

| Chlorination | 2-bromo-6-hydroxymethylpyridine | Thionyl Chloride | Formation of 2-bromo-6-chloromethylpyridine is relatively fast. Over-reaction leading to 2-chloro-6-(chloromethyl)pyridine (B1591532) can occur with prolonged reaction time or higher temperature. mdpi.comsemanticscholar.org |

Kinetic studies of the Menshutkin reaction, which involves the formation of quaternary ammonium (B1175870) salts from alkyl halides and tertiary amines, have shown a strong dependence on solvent polarity. nih.gov While not specific to this compound, these studies suggest that the reaction of the chloromethyl group with amines would be significantly faster in polar solvents due to the stabilization of the polar transition state and the ionic products. nih.gov

Role of Catalysts, Solvents, and Additives in Reaction Mechanisms and Selectivity

The choice of catalysts, solvents, and additives plays a critical role in directing the reaction mechanism and achieving the desired selectivity in transformations involving this compound.

Catalysts: In cross-coupling reactions, palladium catalysts are commonly employed. The ligand environment around the palladium center can influence the relative rates of oxidative addition at the C(sp3)-Cl and C(sp2)-Cl bonds, thereby controlling selectivity. For hydrogenation reactions, catalysts such as palladium on carbon are used. The addition of modifiers can prevent undesired side reactions like dehalogenation. For example, in the hydrogenation of p-chloronitrobenzene, a morpholine-modified Pd/γ-Al2O3 catalyst showed excellent selectivity by creating an electron-rich surface that repels the halogenated side of the molecule, thus inhibiting dehalogenation. mdpi.com A similar strategy could be applied to the selective reduction of other functional groups on this compound without affecting the chloro substituents. In some synthetic preparations of methylpyridines, metal oxides on supports like kaolin (B608303) have been used as catalysts in gas-phase reactions. semanticscholar.org For the synthesis of 2-chloro-6-trichloromethyl pyridine, a related compound, activated carbon doped with metal ions like Fe and Zn has been used as a catalyst for the chlorination of 2-picoline. google.com

Solvents: The solvent can have a profound effect on reaction rates and mechanisms. For nucleophilic substitution at the chloromethyl group, polar aprotic solvents like DMF or acetonitrile (B52724) would typically accelerate the reaction by solvating the cation of the nucleophile and leaving the "naked" anion as a more potent nucleophile. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity. Studies on the oxidative addition of aryl halides to palladium complexes have shown that polar solvents can stabilize polar transition states, leading to faster reaction rates. chemrxiv.org This suggests that for cross-coupling reactions involving the 3-chloro position, a polar solvent might be beneficial. The choice of solvent can also influence the selectivity of a reaction. For instance, in some Diels-Alder reactions, polar solvents have been shown to enhance the selectivity for one isomer over another. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research on 3 Chloro 6 Chloromethyl 2 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within 3-Chloro-6-(chloromethyl)-2-methylpyridine can be determined.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and chloromethyl groups.

The pyridine (B92270) ring contains two aromatic protons. Due to the substitution pattern, these protons are adjacent to each other and will appear as a pair of doublets, a characteristic AB spin system. The proton at the 5-position (H-5) is expected to resonate at a lower field (higher ppm) than the proton at the 4-position (H-4) due to the deshielding effect of the adjacent chlorine atom at the 3-position. The coupling between these two protons (³JHH) would typically be in the range of 7-9 Hz.

The chloromethyl group (-CH₂Cl) protons are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The electronegative chlorine atom will cause this signal to appear at a relatively downfield position, typically in the range of 4.5-5.0 ppm. Similarly, the methyl group (-CH₃) protons at the 2-position will also appear as a singlet, but at a more upfield position, generally around 2.5-2.7 ppm, due to the lesser electron-withdrawing effect of the pyridine ring compared to the chloromethyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.4 - 7.6 | Doublet (d) | ~8.0 |

| H-5 | ~7.7 - 7.9 | Doublet (d) | ~8.0 |

| -CH₂Cl | ~4.6 - 4.8 | Singlet (s) | N/A |

| -CH₃ | ~2.6 - 2.8 | Singlet (s) | N/A |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbon atom bearing the chlorine (C-3) will be significantly deshielded. The carbon atoms adjacent to the nitrogen (C-2 and C-6) will also appear at a lower field. The remaining aromatic carbons (C-4 and C-5) will resonate at intermediate chemical shifts. The carbon of the chloromethyl group (-CH₂Cl) will be found in the aliphatic region but shifted downfield due to the attached chlorine. The methyl group carbon (-CH₃) will be the most shielded and appear at the highest field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 162 |

| C-3 | ~130 - 134 |

| C-4 | ~125 - 129 |

| C-5 | ~137 - 141 |

| C-6 | ~150 - 154 |

| -CH₂Cl | ~45 - 50 |

| -CH₃ | ~22 - 26 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show a cross-peak between the signals of the aromatic protons H-4 and H-5, confirming their scalar coupling and adjacency on the pyridine ring. No other cross-peaks are expected, as the methyl and chloromethyl protons are singlets.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for C-4, C-5, the chloromethyl group, and the methyl group based on their attached protons' chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals long-range correlations (typically over two or three bonds) between protons and carbons. Key expected correlations for this compound would include:

The methyl protons (-CH₃) showing correlations to C-2 and C-3.

The chloromethyl protons (-CH₂Cl) showing correlations to C-5 and C-6.

The aromatic proton H-4 showing correlations to C-2, C-5, and C-6.

The aromatic proton H-5 showing correlations to C-3, C-4, and the chloromethyl carbon.

These 2D NMR experiments, in concert, provide a comprehensive and unambiguous structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. This provides a retention time that is characteristic of the compound. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the molecular ion region will show three peaks: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

Common fragmentation pathways for this molecule would likely involve the loss of a chlorine radical (Cl•) from the chloromethyl group, leading to a stable benzylic-type cation. Another potential fragmentation is the loss of the entire chloromethyl radical (•CH₂Cl).

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

| m/z | Proposed Fragment |

| 179/181/183 | [M]⁺ (C₇H₇Cl₂N)⁺ |

| 144/146 | [M - Cl]⁺ |

| 130/132 | [M - CH₂Cl]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as the exact masses of atoms are unique.

For this compound (C₇H₇Cl₂N), the theoretical exact mass of the monoisotopic molecular ion (containing ¹²C, ¹H, ³⁵Cl, and ¹⁴N) can be calculated. An experimentally determined exact mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 4: Calculated Exact Mass for the Molecular Ion of this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

| C₇H₇³⁵Cl₂N | [M]⁺ | 178.9956 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For this compound, these methods provide a unique spectroscopic fingerprint, confirming the presence of the pyridine ring and its substituents.

The vibrational modes of pyridine and its derivatives have been extensively studied. cdnsciencepub.comcdnsciencepub.com The substitution pattern on the pyridine ring in this compound influences the vibrational frequencies. The presence of a methyl group, a chloromethyl group, and a chlorine atom on the ring leads to characteristic shifts in the positions of the absorption bands compared to unsubstituted pyridine.

Key vibrational modes for this compound include:

Pyridine Ring Vibrations: The C-C and C-N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net Ring breathing modes, which involve the symmetric expansion and contraction of the ring, are also characteristic and are often observed in the Raman spectrum around 1000 cm⁻¹. researchgate.netresearchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-H bending vibrations (both in-plane and out-of-plane) occur at lower frequencies.

Methyl Group Vibrations: The methyl (-CH₃) group exhibits symmetric and asymmetric stretching vibrations typically in the 2850-2980 cm⁻¹ range, as well as bending vibrations around 1375-1450 cm⁻¹.

Chloromethyl Group Vibrations: The chloromethyl (-CH₂Cl) group introduces a C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region. The CH₂ scissoring and wagging modes are also identifiable.

C-Cl Ring Vibration: The stretching vibration of the chlorine atom attached directly to the pyridine ring is expected in the fingerprint region of the spectrum.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to provide a more precise assignment of the observed vibrational bands. idexlab.comcardiff.ac.uk The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from related substituted pyridines.

Table 1: Expected IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine Ring |

| C-H Stretch (Aliphatic) | 2850 - 2980 | -CH₃, -CH₂Cl |

| C=C, C=N Stretch | 1400 - 1600 | Pyridine Ring |

| -CH₃, -CH₂- Bend | 1375 - 1470 | Methyl, Chloromethyl |

| Ring Breathing | 990 - 1050 | Pyridine Ring |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating and quantifying components in a mixture, making them indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of pyridine derivatives. helixchrom.comhelixchrom.com For a compound like this compound, reversed-phase HPLC is a common approach.

In a typical setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the basic nature of the pyridine nitrogen, mobile phase additives like acids (e.g., formic acid, sulfuric acid) or buffers are often required to ensure good peak shape and reproducible retention times. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from impurities and starting materials. nih.gov Detection is commonly performed using a UV detector, as the pyridine ring possesses a strong chromophore. sielc.com

Table 2: Typical HPLC Conditions for Analysis of Substituted Pyridines

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water with buffer (e.g., ammonium (B1175870) acetate) or acid (e.g., sulfuric acid) sielc.comnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~250-270 nm sielc.com |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. libretexts.orgteledynelabs.com The method involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a stationary phase within a column. libretexts.org

Capillary columns with polar stationary phases are often selective for separating isomeric chloropyridines and related compounds. epa.gov The choice of stationary phase is critical for achieving the desired resolution. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column. libretexts.org The oven temperature is carefully controlled, often using a programmed temperature ramp, to ensure efficient separation. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds, while a Mass Spectrometer (MS) detector provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments. cdc.gov

Table 3: Typical GC Conditions for Analysis of Chlorinated Pyridines

| Parameter | Condition |

|---|---|

| Column | Capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol or a cyano-substituted polysiloxane) |

| Carrier Gas | Helium or Nitrogen libretexts.org |

| Injection Mode | Split or Splitless teledynelabs.com |

| Temperature Program | Initial oven temperature held, then ramped to a final temperature (e.g., 50°C to 250°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) cdc.gov |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and torsional angles.

While the specific crystal structure of this compound is not widely published, analysis of related structures provides insight into the expected molecular geometry and packing. For instance, crystal structures of various substituted pyridines, including methyl and chloro derivatives, have been reported. idexlab.comnih.gov The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

The data obtained would reveal the planarity of the pyridine ring and the orientation of the substituents. Intermolecular interactions, such as halogen bonding or hydrogen bonding, which dictate the crystal packing, can also be identified. nih.govmdpi.com The table below presents representative crystallographic data for a related dichlorinated pyridine derivative to illustrate the type of information obtained from such an analysis.

Table 4: Representative Crystallographic Data for a Dichlorinated Pyridine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a ≈ 6.5 Å, b ≈ 9.4 Å, c ≈ 11.2 Å, β ≈ 105° |

| Bond Length (C-Cl) | ~1.74 Å |

| Bond Length (C-N) | ~1.34 Å |

| Bond Angle (C-N-C) | ~117° |

| Intermolecular Interactions | Halogen bonding, van der Waals forces |

Note: Data is illustrative and based on known structures of similar compounds like manganese tetra(4-picoline) dichloride. researchgate.net

Computational and Theoretical Investigations of 3 Chloro 6 Chloromethyl 2 Methylpyridine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about electron distribution and energy levels. researchgate.net For 3-Chloro-6-(chloromethyl)-2-methylpyridine, these calculations reveal how the arrangement of atoms and substituents—specifically the chloro, chloromethyl, and methyl groups on the pyridine (B92270) ring—governs its electronic behavior.

Table 1: Predicted Electronic Properties of this compound Note: The following data are predicted values based on computational models and are intended to be illustrative.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations describe the electronic state, molecular modeling and dynamics (MD) simulations provide insights into the physical behavior of molecules over time. researchgate.netresearchgate.net These methods are essential for conformational analysis and understanding how molecules interact with their environment.

For this compound, a key structural feature is the chloromethyl group (-CH₂Cl), which can rotate around the single bond connecting it to the pyridine ring. This rotation gives rise to different conformers (spatial arrangements) with varying energies. Conformational analysis, using methods like potential energy surface (PES) scans, can identify the most stable conformer (the global minimum) and the energy barriers to rotation. Studies on analogous compounds suggest that steric hindrance between the substituent and the adjacent groups on the ring plays a critical role in determining conformational preference. nih.gov

MD simulations model the movement of atoms and molecules over time, allowing for the study of intermolecular interactions in different phases (e.g., liquid or crystal). For this compound, these simulations can predict how molecules pack in a solid state or how they are solvated. Important non-covalent interactions that can be investigated include halogen bonding—an attractive interaction between the electrophilic region of a halogen atom and a nucleophile—and π-π stacking of the aromatic pyridine rings. arxiv.orgnih.gov Understanding these interactions is crucial for predicting physical properties like melting point and solubility.

Table 2: Conformational and Interactional Parameters for this compound Note: These parameters represent typical outputs from molecular modeling studies.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools for predicting how and where a molecule will react. By analyzing the electronic structure, one can identify sites susceptible to attack by electrophiles or nucleophiles. Descriptors such as Fukui functions and local philicity indices can quantify the reactivity of individual atoms within the molecule. nih.gov

In this compound, several reactive sites can be computationally evaluated:

Pyridine Nitrogen: The lone pair of electrons makes it a Brønsted-Lowry base and a nucleophilic site, readily reacting with acids or electrophiles.